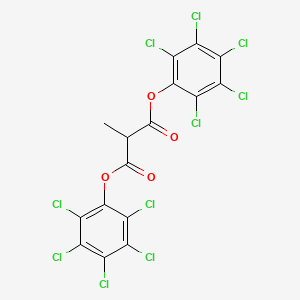![molecular formula C14H22AsN B14555033 2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine CAS No. 61716-67-4](/img/structure/B14555033.png)
2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a butyl group and a phenylethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine typically involves the reaction of butylarsine with 2-phenylethenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic oxides.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The butyl or phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, reduced arsenic compounds, and substituted derivatives of the original compound .
Scientific Research Applications
2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylethynyl)aniline: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Butylamine: Lacks the phenylethenyl and arsenic components, making it less complex.
Phenethylamine: Contains a phenylethyl group but lacks the arsenic and butyl components.
Uniqueness
2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine is unique due to the presence of both an arsenic atom and a phenylethenyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
61716-67-4 |
|---|---|
Molecular Formula |
C14H22AsN |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-[butyl(2-phenylethenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C14H22AsN/c1-2-3-10-15(12-13-16)11-9-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13,16H2,1H3 |
InChI Key |
MRPDAQIQFBGNCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CCN)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14554972.png)
![3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14554974.png)



![N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid](/img/structure/B14554992.png)

![5-([1,1'-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14555003.png)


![(6S)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undeca-2,8-diene](/img/structure/B14555026.png)

